Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone is a complex organic compound characterized by the presence of a cyclopropyl group, a sulfonyl-substituted phenyl ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the sulfonyl groups and the formation of the imidazolidinone ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and various solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[3-(2-methylphenyl)sulfonylimidazolidin-1-yl]methanone
- Cyclopropyl-[3-(2-methyl-5-chlorophenyl)sulfonylimidazolidin-1-yl]methanone
Uniqueness
Cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone is unique due to the presence of both cyclopropyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-[3-(2-methyl-5-methylsulfonylphenyl)sulfonylimidazolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-11-3-6-13(23(2,19)20)9-14(11)24(21,22)17-8-7-16(10-17)15(18)12-4-5-12/h3,6,9,12H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNVHFNCEXDMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N2CCN(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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